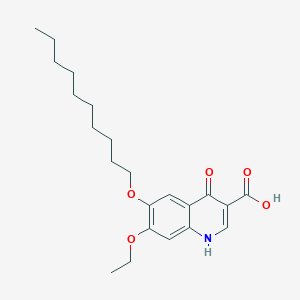

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid involves several steps:

Preparation of Catechol Diethyl Ether: This is achieved through the etherification of catechol with diethyl sulfate.

Formation of 3,4-Diethoxy Nitrobenzene: This involves the nitration of the catechol diethyl ether.

Synthesis of 2-Ethoxy-4-nitrophenol: This step includes the reduction of 3,4-diethoxy nitrobenzene.

Production of 3-Ethoxy-4-oxynitrobenzene: This is followed by the nitration of 2-ethoxy-4-nitrophenol.

Formation of 3-Ethoxy-4-oxyphenylamine: This involves the reduction of 3-ethoxy-4-oxynitrobenzene.

Preparation of N-Methylene Ethyl Malonate-3-ethoxy-4-oxyphenylamine: This step includes the condensation of 3-ethoxy-4-oxyphenylamine with ethyl malonate.

Final Product: The final step involves cyclization and esterification to obtain this compound.

化学反应分析

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Esterification: The carboxylic acid group can be esterified to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium ethoxide

科学研究应用

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.

Biology: The compound is studied for its antiparasitic properties and its effects on various biological pathways.

Medicine: It is used in veterinary medicine to prevent and treat coccidiosis in livestock.

Industry: The compound is used in the formulation of medicated feed additives for livestock

作用机制

The mechanism of action of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid involves the disruption of electron transport in the mitochondrial cytochrome system of coccidia. This disruption inhibits mitochondrial respiration, leading to the death of the parasite. The compound targets the mitochondrial electron transport chain, specifically inhibiting the cytochrome bc1 complex .

相似化合物的比较

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid can be compared with other quinoline derivatives such as:

Chloroquine: Used as an antimalarial drug.

Quinoline: A basic structure for many antimalarial and antibacterial agents.

生物活性

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid, commonly referred to as Decoquinate, is a synthetic compound belonging to the quinoline family. It is primarily recognized for its applications in veterinary medicine, particularly as an anticoccidial agent in poultry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H35NO5

- Molecular Weight : 417.5 g/mol

- CAS Registry Number : 18507-89-6

- InChIKey : JHAYEQICABJSTP-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 241.0 to 245.0 °C |

| Boiling Point | 517.9 ± 45.0 °C (Predicted) |

| Density | 1.091 ± 0.06 g/cm³ (Predicted) |

Antimicrobial and Antiparasitic Effects

Decoquinate has been extensively studied for its efficacy against various pathogens, particularly protozoan parasites like Eimeria, which cause coccidiosis in poultry. The compound works by inhibiting the mitochondrial electron transport chain, leading to reduced ATP production in the parasites.

- Inhibition of Mitochondrial Function : Decoquinate disrupts the electron transport chain in Eimeria species, impairing their energy metabolism.

- Reduction of Oocyst Shedding : Studies have shown that Decoquinate significantly reduces oocyst output in infected birds, thereby controlling the spread of coccidiosis.

Research Findings

Several studies have documented the biological activity of Decoquinate:

- Efficacy Against Eimeria : A study demonstrated that Decoquinate effectively reduced coccidial infections in chickens, showing a decrease in clinical symptoms and improved weight gain compared to untreated controls .

- Safety Profile : Research indicates that Decoquinate has a favorable safety profile when used according to recommended dosages, with minimal side effects observed in treated poultry .

Case Study 1: Poultry Coccidiosis Control

In a controlled trial involving broiler chickens, Decoquinate was administered to assess its impact on coccidiosis management. Results showed:

- Reduction in Clinical Signs : Treated birds exhibited fewer signs of disease compared to control groups.

- Weight Gain Improvement : Average weight gain was significantly higher in treated groups, highlighting its effectiveness as a growth promoter in the context of disease prevention.

Case Study 2: Comparative Efficacy

A comparative study evaluated Decoquinate against other anticoccidial agents:

属性

分子式 |

C22H31NO5 |

|---|---|

分子量 |

389.5 g/mol |

IUPAC 名称 |

6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C22H31NO5/c1-3-5-6-7-8-9-10-11-12-28-19-13-16-18(14-20(19)27-4-2)23-15-17(21(16)24)22(25)26/h13-15H,3-12H2,1-2H3,(H,23,24)(H,25,26) |

InChI 键 |

DKCISHZQASOZAJ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。